molecular formula C19H17F2N3O2 B14176956 1-[(3,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione CAS No. 920284-65-7

1-[(3,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione

Cat. No.: B14176956
CAS No.: 920284-65-7
M. Wt: 357.4 g/mol
InChI Key: ULOJOAGBWZPCHR-UHFFFAOYSA-N
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Description

1-[(3,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of 1-[(3,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione typically involves the reaction of 3,5-difluorobenzyl chloride with piperazine, followed by cyclization with isatin under specific conditions . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

1-[(3,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-[(3,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione involves its interaction with specific molecular targets. It may bind to certain receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds to 1-[(3,5-Difluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione include other indole derivatives such as:

Properties

CAS No.

920284-65-7

Molecular Formula

C19H17F2N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

1-[(3,5-difluorophenyl)methyl]-4-piperazin-1-ylindole-2,3-dione

InChI

InChI=1S/C19H17F2N3O2/c20-13-8-12(9-14(21)10-13)11-24-16-3-1-2-15(17(16)18(25)19(24)26)23-6-4-22-5-7-23/h1-3,8-10,22H,4-7,11H2

InChI Key

ULOJOAGBWZPCHR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C3C(=CC=C2)N(C(=O)C3=O)CC4=CC(=CC(=C4)F)F

Origin of Product

United States

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